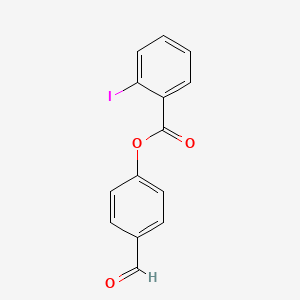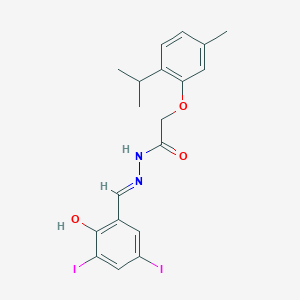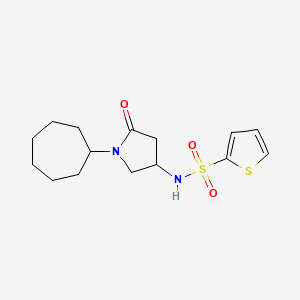![molecular formula C17H19NO2 B6080284 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B6080284.png)
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a member of the indenone class of compounds and has been shown to have antitumor, antiviral, and anti-inflammatory properties.
科学的研究の応用
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. The compound has been shown to have antitumor activity in vitro and in vivo, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in cancer cells. 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as human cytomegalovirus. In addition, 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory effects, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione involves the inhibition of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione promotes the acetylation of histones, leading to changes in gene expression that can result in cell cycle arrest and apoptosis in cancer cells. In addition, the inhibition of HDACs by 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione can lead to the activation of pro-inflammatory genes, resulting in the anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines, resulting in its anti-inflammatory effects. The compound has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as human cytomegalovirus.
実験室実験の利点と制限
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has a number of advantages for lab experiments. The compound is readily available and has been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. In addition, the compound has been shown to have a wide range of activities, making it a useful tool for studying a variety of biological processes.
One limitation of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione is its lack of specificity for HDACs. The compound has been shown to inhibit multiple HDAC isoforms, making it difficult to determine the specific role of individual HDACs in biological processes. In addition, the compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione. One area of interest is the development of more specific HDAC inhibitors that can target individual isoforms of the enzyme. In addition, the use of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione in combination with other therapies, such as chemotherapy or radiation, is an area of active research. Finally, the potential use of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione in the treatment of other diseases, such as viral infections or inflammatory disorders, is an area of interest for future research.
合成法
The synthesis of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione involves the reaction of 2-acetylamino-3-chloro-1,4-naphthoquinone with cyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione. The synthesis of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been optimized to produce high yields and purity.
特性
IUPAC Name |
2-(N-cyclohexyl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11(18-12-7-3-2-4-8-12)15-16(19)13-9-5-6-10-14(13)17(15)20/h5-6,9-10,12,19H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHPYKNWOVNUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1CCCCC1)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate](/img/structure/B6080212.png)

![ethyl 5-(4-ethylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6080223.png)

![2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6080233.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6080253.png)
![N-(3-pyridinylmethyl)-3-{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinyl}propanamide](/img/structure/B6080257.png)
![N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6080264.png)
![6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6080265.png)
![{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B6080266.png)
![4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B6080275.png)
![3-tert-butyl-5-(2-ethoxyphenyl)-1-methyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6080281.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6080290.png)